molecular formula C16H24N2O2 B6632788 (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide

(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide

Cat. No. B6632788
M. Wt: 276.37 g/mol
InChI Key: AJPCHGPNUQPMTP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide is a compound that belongs to the class of amides. The compound is used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide involves the inhibition of certain enzymes and receptors in the body. The compound acts as an antagonist to certain receptors, which leads to the inhibition of certain biological processes.
Biochemical and Physiological Effects:
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. The compound has also been shown to have analgesic properties and has been used in the treatment of pain.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide in lab experiments include its specificity and potency. The compound is highly specific to certain receptors and enzymes, which makes it an ideal tool for studying biological processes. The compound is also highly potent, which means that small amounts can be used to produce significant effects.
The limitations of using (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide in lab experiments include its cost and availability. The compound is relatively expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for the use of (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide in scientific research. One direction is the development of new drugs and therapies for various diseases. The compound has shown promise in the treatment of inflammatory diseases and pain, and further research may lead to the development of new drugs and therapies.
Another direction is the study of the compound's effects on the immune system. The compound has been shown to have anti-inflammatory properties, and further research may lead to the development of new treatments for autoimmune diseases.
Conclusion:
In conclusion, (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide is a compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions. The compound has shown promise in the development of new drugs and therapies for various diseases, and further research may lead to the development of new treatments for autoimmune diseases and pain.

Synthesis Methods

The synthesis method of (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide involves the reaction of phenylalanine with 1,4-dioxane-2-methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain the desired product.

Scientific Research Applications

(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide is used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions. The compound is used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-18(14-9-11-20-12-10-14)16(19)15(17)8-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12,17H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPCHGPNUQPMTP-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)C(CCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCOCC1)C(=O)[C@H](CCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide

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